
tert-Butyl 3-(5-bromopyrimidin-2-yl)morpholine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“tert-Butyl 3-(5-bromopyrimidin-2-yl)morpholine-4-carboxylate” is a chemical compound with the CAS Number: 2230798-86-2 . It has a molecular weight of 344.21 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H18BrN3O3/c1-13(2,3)20-12(18)17-4-5-19-8-10(17)11-15-6-9(14)7-16-11/h6-7,10H,4-5,8H2,1-3H3 . This code provides a specific string of characters that represent the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound is a powder that is stored at room temperature .Aplicaciones Científicas De Investigación
Novel Synthesis of Morpholine Derivatives
D'hooghe et al. (2006) detailed a novel synthesis route for cis-3,5-disubstituted morpholine derivatives. This process involved transforming 1-tert-Butyl-2-(allyloxymethyl)aziridine into cis-3,5-di(bromomethyl)-4-tert-butylmorpholine, which served as a precursor for further nucleophilic substitutions to produce various morpholine derivatives. This methodology demonstrates the versatility of tert-Butyl 3-(5-bromopyrimidin-2-yl)morpholine-4-carboxylate in synthesizing complex morpholine frameworks, which could have implications in developing pharmacologically active molecules or in material science (D’hooghe, Vanlangendonck, Törnroos, & de Kimpe, 2006).
α-Amidoalkylation Reactions
Dobrev, Benin, and Nechev (1992) explored the α-amidoalkylation of ambident nucleophiles using tert-Butyl esters and N,N-disubstituted amides of carboxylic acids. This study highlighted the chemical versatility of tert-Butyl 3-(5-bromopyrimidin-2-yl)morpholine-4-carboxylate in facilitating α-amidoalkylation reactions, which are pivotal in constructing complex organic molecules with potential applications in drug development and synthetic organic chemistry (Dobrev, Benin, & Nechev, 1992).
Discovery of Renin Inhibitors
Tokuhara et al. (2018) reported the discovery of benzimidazole derivatives as orally active renin inhibitors, where tert-Butyl 3-(5-bromopyrimidin-2-yl)morpholine-4-carboxylate played a critical role in the structural modification of these compounds. The research demonstrated the compound's utility in optimizing pharmacokinetic profiles while maintaining potent renin inhibitory activity, showcasing its importance in medicinal chemistry for the development of new therapeutic agents (Tokuhara et al., 2018).
Synthesis of Ruthenium Complexes
Rau et al. (2004) elaborated on the efficient synthesis of ruthenium complexes using tert-Butyl 3-(5-bromopyrimidin-2-yl)morpholine-4-carboxylate as a precursor. These complexes were investigated for their photochemical and electrochemical properties, indicating the compound's potential application in developing photovoltaic materials or in catalysis (Rau et al., 2004).
Facile Synthesis of Morpholines
Dave and Sasaki (2004) described a facile route to synthesize trans-3,5-disubstituted morpholines, showcasing the application of tert-Butyl 3-(5-bromopyrimidin-2-yl)morpholine-4-carboxylate in generating chiral building blocks for potential use in pharmaceuticals and asymmetric synthesis (Dave & Sasaki, 2004).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H303, H315, H319, and H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The safety data sheet (MSDS) provides more detailed safety information .
Propiedades
IUPAC Name |
tert-butyl 3-(5-bromopyrimidin-2-yl)morpholine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrN3O3/c1-13(2,3)20-12(18)17-4-5-19-8-10(17)11-15-6-9(14)7-16-11/h6-7,10H,4-5,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFMZYUABNCTDLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOCC1C2=NC=C(C=N2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 3-(5-bromopyrimidin-2-yl)morpholine-4-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(methylthio)-N-(o-tolyl)benzo[d]thiazol-2-amine](/img/structure/B2956592.png)
![2-(4-(isopropylthio)phenyl)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2956594.png)
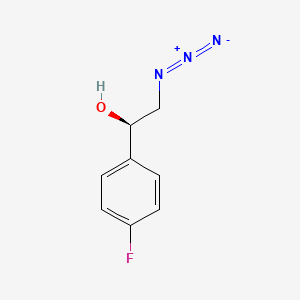
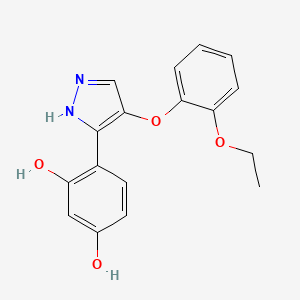
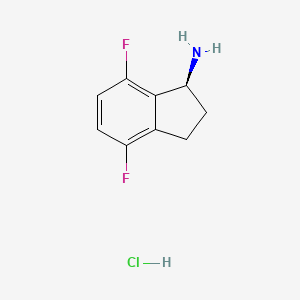
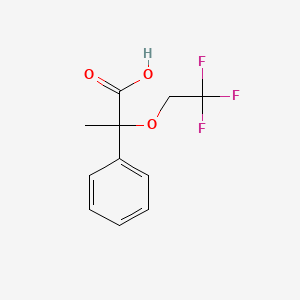
![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-3-ylmethyl)oxalamide](/img/structure/B2956603.png)
![N-[1-(1-adamantyl)ethyl]-2-(1-pyrrolidinyl)acetamide hydrochloride](/img/structure/B2956607.png)
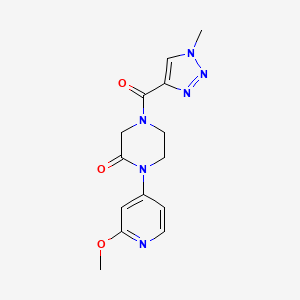
![3-(2-bromophenyl)-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]propanamide](/img/structure/B2956609.png)
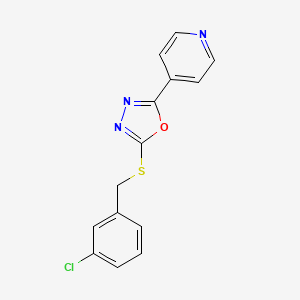
![2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B2956612.png)
![4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-N-(4-ethoxyphenyl)piperidine-1-carboxamide](/img/structure/B2956613.png)